molecular formula C13H15BrN2O2S B2810604 N-(4-bromo-3-methylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide CAS No. 1396558-95-4

N-(4-bromo-3-methylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide

Cat. No. B2810604
CAS RN: 1396558-95-4
M. Wt: 343.24
InChI Key: INQSENHYYCGVJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N-(4-bromo-3-methylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide” is a complex organic molecule. It contains a thiazepane ring, which is a seven-membered ring with one nitrogen and one sulfur atom. It also has a carboxamide group (-CONH2), a bromo group (-Br), and a methyl group (-CH3) attached to a phenyl ring .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the thiazepane ring and the attachment of the carboxamide group. The bromo and methyl groups could be introduced through electrophilic aromatic substitution reactions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazepane ring, the carboxamide group, and the bromo and methyl substituents on the phenyl ring would all contribute to its three-dimensional structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The carboxamide group might be involved in nucleophilic acyl substitution or condensation reactions. The bromo group on the phenyl ring could be replaced by other groups in a nucleophilic aromatic substitution reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors that could be considered include its polarity, solubility, stability, and reactivity .

Scientific Research Applications

Microwave-Assisted Synthesis and Antimicrobial Activity

Research highlights the utility of microwave-assisted synthesis for creating derivatives related to N-(4-bromo-3-methylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide, demonstrating an environmentally benign procedure that yields compounds with significant antimicrobial activities. This approach not only enhances reaction rates and yields but also contributes to the discovery of compounds with potential as antimicrobial agents against various bacterial and fungal strains (Raval, Naik, & Desai, 2012).

Antimicrobial Agents and Synthesis

Another study explores the synthesis of compounds clubbing quinazolinone and 4-thiazolidinone, indicating the potential of these molecules as antimicrobial agents. This research underscores the importance of structural elucidation through various spectroscopic methods and the screening for antibacterial and antifungal activities, suggesting that the strategic incorporation of the thiazepane core can lead to promising antimicrobial agents (Desai, Dodiya, & Shihora, 2011).

Microwave-Assisted Synthesis for Brominated Compounds

The synthesis of isothiazolopyridines, pyridothiazines, and pyridothiazepines, including the use of microwave-assisted techniques, is documented, showcasing a method that produces higher yields in shorter times. The study emphasizes the biological relevance of these compounds, providing a foundation for further exploration of their scientific and therapeutic applications (Youssef, Azab, & Youssef, 2012).

Novel Synthetic Approaches and Biological Evaluation

Research on the convenient synthesis of carbamoyl-substituted heteroannelated [1,4]thiazepines offers new pathways for creating diverse compounds. This work demonstrates the versatility of the developed approach for synthesizing variously substituted compounds, which could lead to novel pharmacological agents with significant biological activities (Ilyn et al., 2006).

Application in Screening Libraries

The efficient synthesis of 1,4-thiazepanones and 1,4-thiazepanes as 3D fragments for screening libraries is noteworthy. This synthesis provides access to diverse 3D fragments, contributing to the development of new BET bromodomain ligands and enhancing the capabilities of screening libraries for drug discovery (Pandey et al., 2020).

Mechanism of Action

Without specific context, it’s hard to predict the exact mechanism of action of this compound. If it’s a drug, its mechanism would depend on its interactions with biological targets in the body.

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. It’s important to handle all chemicals with appropriate safety precautions .

properties

IUPAC Name

N-(4-bromo-3-methylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN2O2S/c1-8-6-9(2-3-10(8)14)15-13(18)11-7-19-5-4-12(17)16-11/h2-3,6,11H,4-5,7H2,1H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INQSENHYYCGVJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2CSCCC(=O)N2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromo-3-methylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.